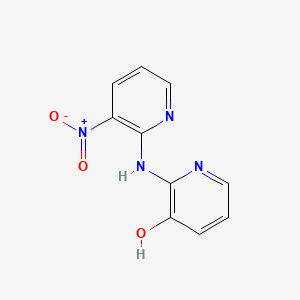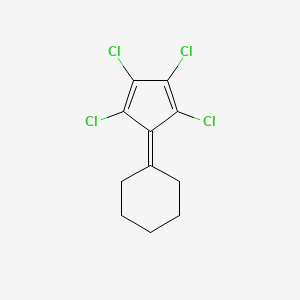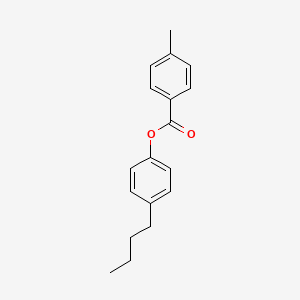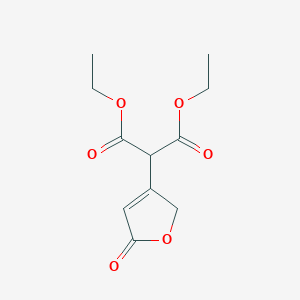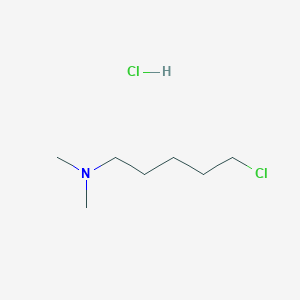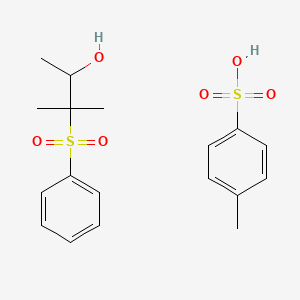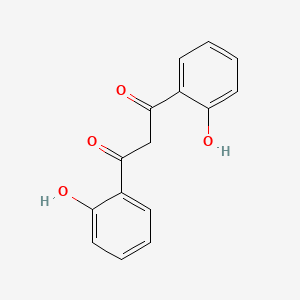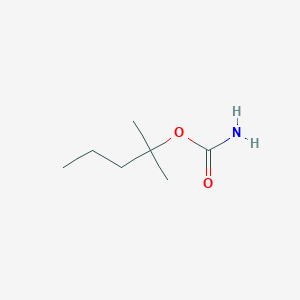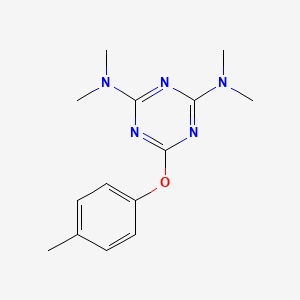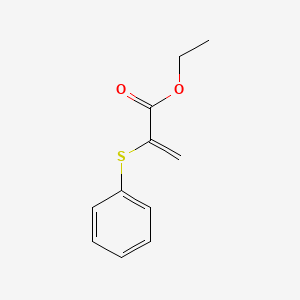
Propyl 2,2,4-trimethylazetidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Propyl 2,2,4-trimethylazetidine-1-carbodithioate, can be achieved through several methods. Common synthetic routes involve cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For instance, azetidines can be prepared by the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted reactions, which offer the advantage of reduced reaction times and improved yields . Additionally, the use of solid supports such as alumina can facilitate the synthesis of azetidines in a more environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Wissenschaftliche Forschungsanwendungen
Propyl 2,2,4-trimethylazetidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are studied for their potential as antibacterial and antimicrobial agents . Additionally, azetidines are used in the development of polymers with unique properties, such as antibacterial coatings and materials for CO2 adsorption .
Wirkmechanismus
The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .
Eigenschaften
CAS-Nummer |
54395-84-5 |
|---|---|
Molekularformel |
C10H19NS2 |
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
propyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
PIBZRQLNECCMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=S)N1C(CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



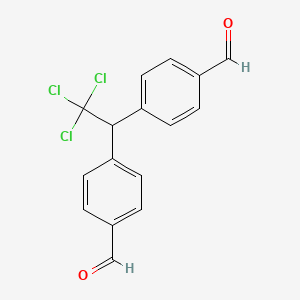
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
